![molecular formula C13H12BrNO2 B13864977 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of pyridin-2-one, featuring a bromomethyl group and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methoxybenzyl alcohol, followed by a cyclization reaction to form the pyridin-2-one ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The pyridin-2-one ring can be reduced to form a dihydropyridin-2-one derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Compounds with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Dihydropyridin-2-one derivatives.
科学研究应用
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
1-[4-(Chloromethyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[4-(Methyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a methyl group instead of a bromomethyl group.
1-[4-(Bromomethyl)-3-hydroxyphenyl]pyridin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is unique due to the presence of both a bromomethyl group and a methoxy group on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-methoxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-8-11(6-5-10(12)9-14)15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
InChI 键 |
WQQPVKKLWMCZRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2C=CC=CC2=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



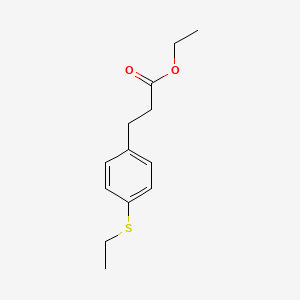
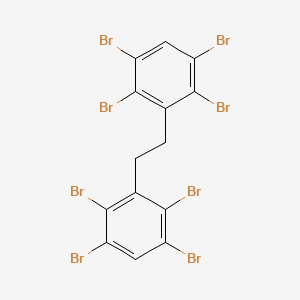
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
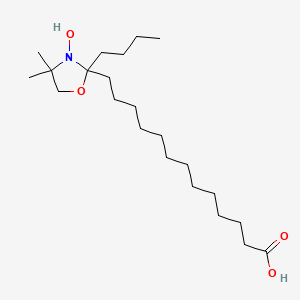
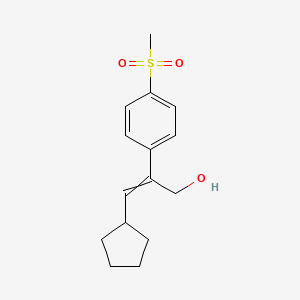
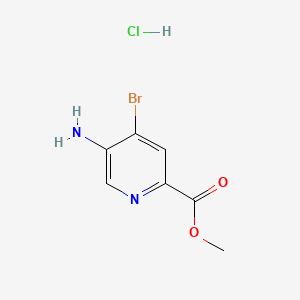
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
